Benzyl 3-chloro-4-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-chloro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCKUMMKAXXWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization of Benzyl 3 Chloro 4 Methylbenzoate
Direct Esterification and Transesterification Pathways
Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of the carboxylic acid precursor (3-chloro-4-methylbenzoic acid) with benzyl (B1604629) alcohol, typically in the presence of an acid catalyst. Transesterification, another important pathway, involves the conversion of a different ester of 3-chloro-4-methylbenzoic acid (e.g., the methyl or ethyl ester) into the benzyl ester by reaction with benzyl alcohol. organic-chemistry.org
A range of catalytic systems has been developed to promote the synthesis of benzyl esters with high efficiency. organic-chemistry.orgresearchgate.net These catalysts are crucial for accelerating the reaction rate and achieving high yields by activating either the carboxylic acid or the alcohol.
Brønsted and Lewis Acids: Traditional mineral acids like sulfuric acid and p-toluenesulfonic acid (PTSA) are effective catalysts for Fischer esterification. organic-chemistry.orgresearchgate.net Lewis acids, such as ferric chloride (FeCl₃), can also be employed to facilitate the transformation of benzyl esters into other esters or amides, indicating their role in activating the ester linkage. rsc.org
Ionic Liquids: Novel Brønsted acidic ionic liquids have been shown to effectively promote Fischer esterification reactions between various carboxylic acids and benzyl alcohol, often with good to excellent yields. researchgate.net
Metal-Based Catalysts: A variety of metal catalysts are active in benzyl ester synthesis. A tetranuclear zinc cluster has been reported to promote catalytic transesterification under mild conditions. organic-chemistry.org Palladium nanoparticles on nitrogen-doped carbon composites can catalyze the direct esterification of alkylarenes with carboxylic acids. researchgate.net Furthermore, ionic iron(III) complexes have been used for the esterification of primary benzylic C-H bonds with carboxylic acids. organic-chemistry.org Tetrabutylammonium iodide (TBAI) has also been used to catalyze direct esterification via C(sp³)–H bond functionalization. rsc.org
Phase Transfer Catalysts: For reactions involving a carboxylate salt and a benzyl halide, phase transfer catalysts such as graphene oxide immobilized quaternary ammonium (B1175870) salts can enable efficient synthesis in a biphasic system, often using water as a solvent. google.com
Table 1: Overview of Catalytic Systems for Benzyl Ester Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Fischer Esterification | Common, effective, can be used in solvent-free conditions. organic-chemistry.org |
| Ionic Liquid | Imidazolium or Pyridinium-based | Fischer Esterification | Recyclable, can act as both catalyst and solvent. researchgate.net |
| Metal Complex | Tetranuclear Zinc Cluster | Transesterification | Mild reaction conditions, very good yields. organic-chemistry.org |
| Nanoparticle | Palladium on N-doped Carbon | Direct Esterification | No external oxidants required, atom-efficient. researchgate.net |
| Phase Transfer | Graphene Oxide-Quat. Ammonium Salt | Nucleophilic Substitution | Enables use of water as solvent, high conversion rates. google.com |
| Lewis Acid | Ferric(III) Chloride (FeCl₃) | Transesterification | Mild conditions for converting benzyl esters. rsc.org |
Modern synthetic chemistry emphasizes the development of environmentally friendly methods. For the synthesis of Benzyl 3-chloro-4-methylbenzoate, this translates to minimizing or eliminating the use of hazardous organic solvents.
Solvent-free, or neat, reaction conditions are highly desirable. One such approach involves the rapid benzylation of carboxylic acids assisted by a rotary evaporator under vacuum, using p-toluenesulfonic acid as a catalyst. This method is notable for its high atom economy, as water is the only byproduct. organic-chemistry.org Microwave irradiation has also been successfully applied to the synthesis of benzyl esters in the absence of a solvent, often in conjunction with Brønsted acidic ionic liquids, leading to high yields and significantly reduced reaction times. researchgate.net
Where a solvent is necessary, water is an ideal "green" choice. Phase transfer catalysis provides a viable route for synthesizing benzyl esters in an aqueous medium. google.com This technique uses a catalyst to shuttle the carboxylate anion from the aqueous phase to an organic phase (or a microenvironment) where it can react with the benzyl halide. google.com
Advanced Esterification Techniques
Beyond classical methods, several advanced esterification protocols offer solutions for substrates that may be sensitive or sterically hindered, providing milder reaction conditions and alternative activation strategies.
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into esters under mild, neutral conditions. organic-chemistry.orgmissouri.edu The reaction typically involves a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). organic-chemistry.org The process proceeds through the formation of an alkoxyphosphonium salt, which activates the alcohol's hydroxyl group, making it an excellent leaving group for subsequent nucleophilic attack by the carboxylate anion of 3-chloro-4-methylbenzoic acid. missouri.edu A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's carbon center, though this is not relevant for benzyl alcohol. nih.gov Its convenience for the esterification of various benzoic acids has been well-documented. researchgate.net
Modifications to the classical Mitsunobu protocol have been developed to simplify product purification and expand the reaction's scope. organic-chemistry.org An alternative oxidation-reduction condensation method uses benzyloxydiphenylphosphine, prepared from chlorodiphenylphosphine (B86185) and benzyl alcohol, in the presence of a quinone like 2,6-dimethyl-1,4-benzoquinone (DMBQ) to achieve high yields of benzyl esters under mild conditions. researchgate.net Another approach utilizes 2-benzyloxy-1-methylpyridinium triflate as a neutral reagent to deliver an electrophilic benzyl group, avoiding the need for acidic or basic conditions that could be incompatible with sensitive functional groups. beilstein-journals.org
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for esterification and transesterification reactions due to their high efficiency under mild conditions (temperature and pH), which helps to minimize by-product formation. mdpi.com
The synthesis of benzyl esters and their analogues is well-established using enzymatic methods. Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym 435) is a particularly robust and versatile biocatalyst for this purpose. mdpi.commdpi.comsci-hub.se It can effectively catalyze the esterification of aromatic alcohols with various carboxylic acids or the transesterification using acyl donors like vinyl acetate (B1210297) or other simple esters. mdpi.com For instance, the enzymatic synthesis of benzyl benzoate (B1203000) has been achieved with high conversion rates using Candida antarctica lipase B (CALB), either through direct esterification of benzoic acid and benzyl alcohol or via acylation with benzoic anhydride (B1165640). sci-hub.seresearchgate.net
Studies on amino acid benzyl esters have shown that the benzyl ester group can enhance the substrate affinity and broaden the substrate specificity of enzyme catalysts like papain. nih.govacs.org This highlights the favorable interaction of the benzyl moiety within the active site of certain enzymes. While direct enzymatic synthesis of this compound is not extensively documented, the successful synthesis of numerous analogues, including esters of other substituted benzoic acids and various aromatic alcohols, strongly suggests its feasibility. mdpi.comnih.gov
Table 2: Examples of Enzyme-Catalyzed Synthesis of Benzyl Ester Analogues
| Enzyme | Reaction Type | Substrates | Key Findings |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Transesterification | Benzyl alcohol, vinyl acetate | High conversion yields (up to 90%) for benzyl acetate synthesis. mdpi.com |
| CALB (Novozym 435) | Esterification/Acylation | Benzyl alcohol, benzoic acid/anhydride | Benzyl benzoate successfully synthesized; benzoic anhydride found to be a suitable acyl donor. sci-hub.se |
| CALB | Esterification | Aromatic alcohols, hexanoic acid | High degree of substrate conversion (over 50%) observed within two hours. mdpi.com |
| Papain | Polymerization | Alanine benzyl ester, Glycine benzyl ester | The benzyl ester group significantly enhanced the efficiency of peptide polymerization. nih.govacs.org |
| Pseudomonas fluorescens Lipase (LAK) | Enantioselective Acylation | Racemic 3-chloro-1-arylpropan-1-ols | Successful kinetic resolution to produce enantiopure alcohols and esters. researchgate.net |
Synthesis and Derivatization of 3-Chloro-4-methylbenzoic Acid Intermediates
The availability and reactivity of the precursor, 3-chloro-4-methylbenzoic acid, are critical for the synthesis of the final benzyl ester product. chemimpex.comnih.gov This aromatic carboxylic acid serves as the foundational building block. While its own synthesis is a key preliminary step, its derivatization into more reactive intermediates is often necessary to facilitate esterification.
A primary method of derivatization involves converting the carboxylic acid into an acyl chloride. The reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride (SOCl₂) effectively produces 3-chloro-4-methylbenzoyl chloride. prepchem.com This acyl chloride is a highly reactive electrophile that readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct, to form this compound in high yield. This method is particularly useful when direct esterification is slow or inefficient.
Another common derivatization is the formation of other esters, such as methyl or ethyl esters, through Fischer esterification with the corresponding alcohol. chemicalbook.comnih.gov For example, reacting 3-chloro-4-methylbenzoic acid with ethanol (B145695) yields ethyl 3-chloro-4-methylbenzoate. chemicalbook.com These simple alkyl esters can then be used as substrates in transesterification reactions to furnish the desired benzyl ester.
Halogenation and Methylation Strategies for Benzoic Acid Core
The formation of the 3-chloro-4-methylbenzoic acid backbone is a critical step that requires precise control over the regioselectivity of electrophilic aromatic substitution. The substitution pattern is dictated by the directing effects of the functional groups present on the benzene (B151609) ring. The carboxyl group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho, para-directing group. youtube.comlibretexts.org
A common and industrially viable strategy begins with 4-methylbenzoic acid (p-toluic acid) as the starting material. In this molecule, the powerful ortho, para-directing influence of the methyl group at position 4 and the meta-directing influence of the carboxyl group at position 1 synergistically favor substitution at positions 3 and 5.
A documented industrial process involves the chlorination of 4-methylbenzoyl chloride, which is readily produced from 4-methylbenzoic acid. The nuclear chlorination is carried out in the presence of a Lewis acid catalyst, yielding 3-chloro-4-methylbenzoyl chloride. google.com This intermediate can then be directly used for esterification or hydrolyzed to 3-chloro-4-methylbenzoic acid. The use of a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to polarize the chlorine molecule, generating a potent electrophile (Cl⁺) capable of attacking the electron-rich aromatic ring. libretexts.org
| Starting Material | Reagent | Catalyst | Product | Reference |
| 4-Methylbenzoyl chloride | Chlorine (Cl₂) | Lewis Acid | 3-Chloro-4-methylbenzoyl chloride | google.com |
| Benzoic acid | Bromine (Br₂) | Ferric bromide (FeBr₃) | m-Bromobenzoic acid | youtube.com |
| Methylbenzene (Toluene) | Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | Mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene | libretexts.org |
Functional Group Interconversions on the Aromatic Ring
Functional group interconversions (FGI) offer alternative synthetic routes to the 3-chloro-4-methylbenzoic acid core, providing flexibility in the choice of starting materials. solubilityofthings.comfiveable.me These transformations allow for the introduction of the desired chloro and carboxyl groups by modifying other functionalities on the aromatic ring. youtube.comcompoundchem.com
One powerful FGI strategy is the oxidation of a benzylic methyl group to a carboxylic acid. imperial.ac.uk This allows for the synthesis to begin with a substituted toluene. For example, if 3-chloro-4-methyltoluene were available, it could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or a mixture of chromium trioxide and sulfuric acid (CrO₃/H₂SO₄) to yield 3-chloro-4-methylbenzoic acid. imperial.ac.uk This method is particularly useful as it converts an ortho, para-directing alkyl group into a meta-directing carboxyl group, which can be a key step in a multi-step synthesis. youtube.com
Another significant FGI sequence involves the transformation of an amino group via diazotization. A synthetic pathway could start from an appropriate aniline (B41778) derivative, such as 3-amino-4-methylbenzoic acid. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. compoundchem.com The subsequent treatment of the diazonium salt with a copper(I) chloride (CuCl) solution, in a process known as the Sandmeyer reaction, replaces the diazonium group with a chlorine atom, affording the target 3-chloro-4-methylbenzoic acid.
| Transformation | Starting Group | Reagents | Resulting Group | Reference |
| Oxidation | Alkyl (e.g., -CH₃) | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) | imperial.ac.uk |
| Diazotization/Sandmeyer | Amino (-NH₂) | 1. NaNO₂, HCl (0-5°C) 2. CuCl | Chloro (-Cl) | compoundchem.com |
| Reduction | Nitro (-NO₂) | Sn, HCl | Amino (-NH₂) | youtube.com |
Benzyl Alcohol and Its Functionalization for Esterification
The final step in the synthesis of this compound is the esterification, which couples the 3-chloro-4-methylbenzoic acid precursor with benzyl alcohol. A variety of methods exist for the formation of benzyl esters, ranging from classic acid-catalyzed reactions to modern C-H activation protocols. researchgate.netorganic-chemistry.org
The most conventional approach is the Fischer-Speier esterification, where the carboxylic acid and benzyl alcohol are refluxed in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netnih.gov However, to achieve higher yields and avoid harsh conditions, the carboxylic acid is often first converted to a more reactive derivative. The preparation of 3-chloro-4-methylbenzoyl chloride from the acid using thionyl chloride (SOCl₂) is a common activation method. prepchem.com The resulting acid chloride reacts readily with benzyl alcohol, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct, to form the benzyl ester in high yield. google.com
Alternative methods for benzyl ester synthesis include the reaction of an alkali metal salt of the carboxylic acid (e.g., sodium 3-chloro-4-methylbenzoate) with benzyl chloride or benzyl bromide. google.comarchive.orggoogle.com Furthermore, specialized reagents have been developed to facilitate this transformation under mild conditions. For instance, 2-benzyloxy-1-methylpyridinium triflate serves as an effective benzyl group transfer agent for carboxylic acids. acs.org More recent advancements include direct esterification protocols that proceed via the catalytic functionalization of C(sp³)–H bonds, offering an atom-economical route to benzyl esters. rsc.orgrsc.org
| Esterification Method | Reagents | Key Features | Reference |
| Acid Chloride Method | 3-Chloro-4-methylbenzoyl chloride, Benzyl alcohol, Base (e.g., Pyridine) | High reactivity, good yields, proceeds under mild conditions. | google.comprepchem.com |
| Fischer Esterification | 3-Chloro-4-methylbenzoic acid, Benzyl alcohol, Strong acid catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; water removal may be required. | nih.gov |
| Williamson-type Synthesis | Sodium 3-chloro-4-methylbenzoate, Benzyl chloride | Involves reaction of a carboxylate salt with an alkyl halide. | google.comarchive.org |
| Pyridinium Salt Method | 3-Chloro-4-methylbenzoic acid, 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Effective under mild conditions with good to excellent yields. | acs.org |
| Direct C-H Esterification | Carboxylic acid, Alkylarene (e.g., Toluene), Catalyst (e.g., Pd NPs, TBAI) | Atom- and step-efficient; avoids pre-functionalized starting materials. | researchgate.netrsc.orgrsc.org |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Benzyl 3 Chloro 4 Methylbenzoate
Hydrolytic and Saponification Kinetics and Mechanisms
The hydrolysis of esters, such as Benzyl (B1604629) 3-chloro-4-methylbenzoate, is a fundamental reaction that can be catalyzed by either acid or base. In base-catalyzed hydrolysis, also known as saponification, the rate of reaction is influenced by the concentration of both the ester and the base.
Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have provided valuable insights into the factors governing these reactions. For instance, the rate constants for the alkaline hydrolysis of various substituted phenyl benzoates have been determined spectrophotometrically. rsc.org These studies often employ the Hammett equation, a linear free-energy relationship, to quantify the effect of substituents on the reaction rate. emerginginvestigators.orgsmartstartinstitute.com The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. smartstartinstitute.com
σ (sigma) is the substituent constant, which reflects the electronic properties of the substituent. smartstartinstitute.com
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. wikipedia.org For the alkaline hydrolysis of esters, the reaction is generally favored by electron-withdrawing groups on the acyl portion, which stabilize the developing negative charge in the transition state of the nucleophilic attack by the hydroxide (B78521) ion. smartstartinstitute.comwikipedia.org
The rate of ester hydrolysis is significantly influenced by the nature and position of substituents on both the acyl and the alkoxy portions of the ester. In the case of Benzyl 3-chloro-4-methylbenzoate, the benzoate (B1203000) ring is substituted with a chlorine atom at the meta position and a methyl group at the para position relative to the ester linkage.
Electronic Effects: The chlorine atom is an electron-withdrawing group (positive σ value) due to its inductive effect (-I), which is stronger than its electron-donating resonance effect (+M). libretexts.org The methyl group is an electron-donating group (negative σ value) through an inductive effect (+I). libretexts.org These electronic effects alter the electron density at the carbonyl carbon, thereby influencing the rate of nucleophilic attack. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles like the hydroxide ion, thus accelerating the rate of hydrolysis. wikipedia.orglibretexts.org Conversely, electron-donating groups decrease the electrophilicity and slow down the hydrolysis rate. libretexts.org
Steric Effects: While electronic effects are dominant for meta and para substituents, ortho substituents can introduce significant steric hindrance, which can affect the reaction rate. smartstartinstitute.com For this compound, the substituents are not in the ortho position, so steric hindrance from these groups is less of a factor in the hydrolysis mechanism.
The Hammett equation is a powerful tool for quantifying these substituent effects. By plotting the logarithm of the rate constants against the Hammett substituent constants (σ), a linear relationship is often observed for a series of meta- and para-substituted compounds. libretexts.org The slope of this plot, the reaction constant (ρ), provides a measure of the reaction's sensitivity to the electronic effects of the substituents. wikipedia.org Studies on the alkaline hydrolysis of substituted ethyl benzoates have shown that electron-withdrawing groups like nitro groups increase the reaction rate, while electron-donating groups like methyl and methoxy (B1213986) groups decrease the rate. libretexts.org
| Substituent (on Benzoic Acid) | Position | Electronic Effect | Expected Effect on Hydrolysis Rate |
| Chloro (-Cl) | meta | Electron-withdrawing (-I > +M) | Increase |
| Methyl (-CH₃) | para | Electron-donating (+I) | Decrease |
Table 1: Predicted Influence of Substituents on the Hydrolysis Rate of this compound
Nucleophilic Acyl Substitution and Rearrangements at the Ester Moiety
The ester functional group in this compound is a key site for chemical transformations, primarily through nucleophilic acyl substitution reactions. libretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the leaving group (the benzyloxy group in this case). libretexts.org
Amidation is a crucial transformation that converts esters into amides. This can be achieved by reacting the ester with an amine. The reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile. nsf.gov The direct reaction of an ester with an amine is often slow and may require heating or catalysis.
Recent advancements have led to the development of catalytic methods for the amidation of esters. For instance, iron(III) chloride has been used as a catalyst for the one-pot transformation of benzyl esters into amides by first converting the ester into an acid chloride intermediate. rsc.org Other methods involve the use of transition-metal catalysts or visible-light photoredox catalysis to facilitate the amidation of esters and even benzylic alcohols. nsf.govnih.gov
Transamidation, the conversion of one amide to another, can also be relevant in the context of ester transformations if the initial product is an amide. Various catalysts, including those based on iron, boron, and hafnium, have been developed to promote these reactions. mdpi.com
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org The reaction involves the formation of an enolate from one ester molecule, which then acts as a nucleophile and attacks the carbonyl group of a second ester molecule. pressbooks.pub The product of a Claisen condensation is a β-keto ester. libretexts.org
For a Claisen condensation to occur, the ester must have at least one α-hydrogen to form the enolate. libretexts.org this compound itself does not have any α-hydrogens on the benzoate portion and therefore cannot act as the enolate-forming component in a classical Claisen condensation. However, it could potentially act as the electrophilic acceptor ester in a "crossed" Claisen condensation. libretexts.org In a crossed Claisen condensation, one of the esters has no α-hydrogens, preventing self-condensation and leading to a single major product. libretexts.org For example, this compound could react with an enolizable ester like ethyl acetate (B1210297) in the presence of a strong base to form a β-keto ester.
The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is used to form cyclic β-keto esters from molecules containing two ester groups. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The existing substituents on the ring, the chlorine atom and the methyl group, play a crucial role in determining the rate and regioselectivity of these reactions. pressbooks.pub
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org
Deprotonation of the arenium ion to restore the aromaticity of the ring. libretexts.org
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The position at which a new electrophile attacks the substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. pressbooks.pub Substituents are classified as either ortho-, para-directing or meta-directing. pressbooks.pub
Alkyl Groups (-CH₃): The methyl group is an activating group and an ortho-, para-director. libretexts.orglatech.edu It donates electron density to the ring primarily through an inductive effect, which stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org
Halogens (-Cl): The chlorine atom is a deactivating group but is also an ortho-, para-director. libretexts.orgpressbooks.pub Halogens are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.org However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen, is most effective at stabilizing the arenium ion intermediate when the attack is at the ortho and para positions. libretexts.orgmasterorganicchemistry.com
In this compound, the benzoate ring has a chlorine atom at the 3-position and a methyl group at the 4-position. The directing effects of these two groups will determine the position of further electrophilic substitution.
The methyl group at position 4 directs incoming electrophiles to the ortho positions (positions 3 and 5) and the para position (position 1, which is already occupied by the ester group).
The chlorine atom at position 3 directs incoming electrophiles to the ortho positions (positions 2 and 4) and the para position (position 6).
The directing effects of the two substituents are somewhat conflicting and also reinforcing for certain positions. The methyl group is an activator, while the chloro group is a deactivator, so the methyl group's influence on the reaction rate will be more significant. The positions most activated for electrophilic attack would be those that are ortho or para to the methyl group and not strongly deactivated by the chloro group.
Considering the combined effects:
Position 2: Ortho to the chloro group and meta to the methyl group.
Position 5: Ortho to the methyl group and meta to the chloro group. This position is activated by the methyl group.
Position 6: Para to the chloro group and meta to the methyl group.
Given that the methyl group is an activator and the chloro group is a deactivator, the directing influence of the methyl group is generally stronger. Therefore, electrophilic substitution is most likely to occur at the position ortho to the methyl group and meta to the chloro group, which is position 5 .
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -CH₃ | 4 | Activating | Ortho, Para |
| -Cl | 3 | Deactivating | Ortho, Para |
Table 2: Directing Effects of Substituents on the Benzoate Ring of this compound
Nitration, Sulfonation, and Further Halogenation Studies
The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions such as nitration, sulfonation, and further halogenation. The regiochemical outcome of these reactions is dictated by the directing effects of the three substituents already present on the benzene ring: the chloro group, the methyl group, and the benzyl ester group.
Directing Effects:
Methyl Group (-CH₃): An activating, ortho, para-directing group.
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
Benzyl Ester Group (-COOBn): A deactivating, meta-directing group. aiinmr.com
The interplay of these competing effects determines the position of the incoming electrophile. The most activated positions are ortho to the methyl group (C5) and para to the methyl group (C-Cl, already substituted). The position ortho to the chloro group and meta to the ester (C2) is also a potential site. The position ortho to both the methyl and chloro groups (C5) is sterically unhindered and electronically activated by the methyl group, making it a likely site for substitution. Conversely, the ester group directs incoming electrophiles to the C5 position, which is meta to it. The combined directing effects strongly favor substitution at the C5 position.
Nitration: The nitration of methyl benzoate, a similar compound, using a mixture of concentrated nitric and sulfuric acids yields predominantly the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comrsc.orgyoutube.com For this compound, the nitronium ion (NO₂⁺) electrophile will preferentially add to the most nucleophilic position. Given the directing effects, the primary product expected is Benzyl 3-chloro-5-nitro-4-methylbenzoate.
Sulfonation: Sulfonation typically involves reacting the aromatic compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). In the case of methylbenzene (toluene), sulfonation yields a mixture of 2- and 4-isomers, with the proportion depending on the reaction temperature. chemguide.co.uklibretexts.org For this compound, the strong directing influence towards the C5 position would likely lead to the formation of Benzyl 3-chloro-4-methyl-5-sulfonylbenzoic acid.
Further Halogenation: Introducing another halogen atom onto the aromatic ring via electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst) would also be directed to the C5 position, yielding, for example, Benzyl 5-bromo-3-chloro-4-methylbenzoate.
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Benzyl 3-chloro-5-nitro-4-methylbenzoate |
| Sulfonation | SO₃, H₂SO₄ | Benzyl 3-chloro-4-methyl-5-sulfonylbenzoic acid |
| Bromination | Br₂, FeBr₃ | Benzyl 5-bromo-3-chloro-4-methylbenzoate |
Reduction and Oxidation Reactions of this compound
The functional groups of this compound—the ester, the methyl group, and the benzyl moiety—are all susceptible to redox transformations.
Selective Reduction of the Ester Group to Alcohols and Aldehydes
The benzyl ester group can be selectively reduced to the corresponding primary alcohol or, with careful choice of reagents, to the aldehyde.
Reduction to Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. harvard.edu In this case, the reaction would cleave the ester bond to yield (3-chloro-4-methylphenyl)methanol and benzyl alcohol. Milder and more chemoselective reagents can also be employed. For instance, sodium borohydride (B1222165) in the presence of methanol (B129727) is effective for the reduction of aromatic benzyl esters to their corresponding alcohols, often with good to excellent yields. psu.edu Nickel boride has also been shown to chemoselectively cleave benzyl esters to the parent carboxylic acids, which could then be reduced. organic-chemistry.org
Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more challenging transformation that requires specific reagents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for this purpose, typically at low temperatures. Treatment of this compound with DIBAL-H would be expected to yield 3-chloro-4-methylbenzaldehyde.
| Reagent | Product(s) | Reaction Type |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (3-chloro-4-methylphenyl)methanol and Benzyl alcohol | Full Reduction |
| Sodium Borohydride/Methanol (NaBH₄/MeOH) | (3-chloro-4-methylphenyl)methanol and Benzyl alcohol | Full Reduction psu.edu |
| Diisobutylaluminium Hydride (DIBAL-H) | 3-chloro-4-methylbenzaldehyde | Partial Reduction |
Oxidative Transformations of the Methyl Group and Benzyl Moiety
Oxidation of the Methyl Group: Alkyl groups attached to a benzene ring are susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions followed by acidification, can oxidize the methyl group of this compound to a carboxylic acid. chemguide.co.uklibretexts.org This would transform the molecule into 3-chloro-4-(benzyloxycarbonyl)benzoic acid. Another method involves using N-bromosuccinimide (NBS) in the presence of a radical initiator or under photoirradiation, which can also lead to the oxidation of the benzylic methyl group to a carboxylic acid. researchgate.net
Oxidation of the Benzyl Moiety: The benzylic C-H bonds of the benzyl ester group are also potential sites for oxidation. While benzyl ethers are more commonly studied for this transformation, similar principles apply. organic-chemistry.org Oxidation can lead to cleavage of the benzyl group. For example, various methods exist for the oxidation of benzyl ethers to benzoate esters, which in this case would lead back to a benzoic acid derivative after hydrolysis. siu.edunih.gov Direct benzylic oxidation of the C-H bonds could potentially yield the corresponding benzoyl ester, although this is a less common transformation for a benzyl ester compared to a benzyl ether. nih.govacs.org
| Functional Group | Reagents | Expected Product |
|---|---|---|
| Methyl Group | Potassium Permanganate (KMnO₄) | 3-chloro-4-(benzyloxycarbonyl)benzoic acid chemguide.co.uklibretexts.org |
| Methyl Group | N-Bromosuccinimide (NBS), light | 3-chloro-4-(benzyloxycarbonyl)benzoic acid researchgate.net |
| Benzyl Moiety | Various (e.g., DDQ, hypervalent iodine reagents) | 3-chloro-4-methylbenzoic acid (after cleavage and hydrolysis) organic-chemistry.orgsiu.edu |
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring serves as a handle for various powerful transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura, Stille, and Heck Coupling Reactions on Halogenated Benzoate Derivatives
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The C-Cl bond in this compound can participate in Suzuki coupling, though aryl chlorides are generally less reactive than aryl bromides or iodides. nih.govyoutube.com Efficient coupling typically requires specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) that facilitate the challenging oxidative addition step to the Pd(0) center. libretexts.org This reaction would allow for the synthesis of a wide range of biaryl compounds.
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (stannane), also catalyzed by palladium. organic-chemistry.orgopenochem.org Similar to the Suzuki reaction, the coupling of aryl chlorides can be challenging but is achievable with appropriate catalysts. libretexts.org Stille coupling is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. organic-chemistry.orgwikipedia.org The C-Cl bond of this compound can be activated for Heck coupling, allowing for the introduction of vinyl groups. libretexts.org The reaction typically results in the formation of the trans-alkene product due to steric factors in the reaction mechanism. youtube.com
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst, Base | Biaryl or Styrenyl Benzoate Derivative libretexts.org |
| Stille | Organostannane (R-SnBu₃) | Pd Catalyst | Biaryl or Styrenyl Benzoate Derivative openochem.org |
| Heck | Alkene (CH₂=CHR) | Pd Catalyst, Base | Alkenyl-Substituted Benzoate Derivative wikipedia.orglibretexts.org |
C-H Activation and Functionalization Strategies
The direct functionalization of C-H bonds has emerged as a powerful, atom-economical strategy in organic synthesis. beilstein-journals.orgethernet.edu.et In this compound, several C-H bonds are potential targets for such transformations.
The ester group can act as a directing group, facilitating the regioselective functionalization of the ortho C-H bonds (at the C2 and C6 positions). However, the C2 position is already substituted with the ester itself, and the C6 position is sterically hindered. More likely, directing groups could be used to functionalize other positions. For instance, rhodium(III) and palladium(II) catalysts are widely used for the oxidative C-H functionalization of arenes bearing directing groups. acs.org While the ester is a relatively weak directing group for C-H activation compared to others like pyridines or amides, under specific catalytic conditions, it could potentially direct arylation, alkylation, or other functionalizations at the C2 position of the benzyl ester's phenyl ring or the C2/C6 positions of the benzoate ring, though the latter is sterically challenging. researchgate.net The methyl group's C-H bonds are also targets for functionalization, as seen in some palladium-catalyzed acyloxylation reactions. organic-chemistry.org
Functional Group Migrations and Rearrangements (e.g., Ester Dance Reaction)
While specific research on the functional group migrations and rearrangements of this compound is not extensively documented in publicly available literature, its structural features as a substituted aromatic ester suggest the potential for such transformations under specific conditions. One notable example of a relevant rearrangement is the "Ester Dance Reaction."
The Ester Dance Reaction is a base-catalyzed intramolecular rearrangement where an ester group on an aromatic ring migrates to an adjacent position. This transformation provides a pathway to regioisomers that might be difficult to synthesize through other means. The general mechanism involves the deprotonation of an aromatic carbon ortho to the ester group by a strong base, followed by the migration of the ester functionality.
For this compound, the "Ester Dance" would theoretically involve the migration of the benzyl ester group from position 1 to an adjacent carbon on the benzene ring. The presence of both a chloro and a methyl substituent on the benzoate ring would be expected to influence the regioselectivity and feasibility of this reaction. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can affect the acidity of the aromatic protons, which is a critical factor in the initial deprotonation step of the Ester Dance Reaction.
It is important to note that other types of rearrangements are also known for benzyl benzoates. For instance, the parent compound, benzyl benzoate, can undergo an intramolecular rearrangement over oxide catalysts at high temperatures to form o-benzylbenzoic acid, which can then undergo further reactions like decarboxylation or cyclodehydration. acs.org Additionally, radical-mediated 1,2-acyloxy migrations have been observed for substituted benzoates under photoredox/cobalt catalysis, demonstrating the general susceptibility of such esters to rearrangement. acs.orgacs.org
While no specific experimental data for the Ester Dance Reaction of this compound is available, the following table outlines the theoretical positions for the initial deprotonation, which is the key step for a potential migration.
| Position of Deprotonation | Influencing Factors | Plausibility of Subsequent Migration |
| C2 | Flanked by the ester and the chloro group. The inductive effect of the chloro group could increase the acidity of the C-H bond. | A subsequent migration of the ester group to this position would be a classic "Ester Dance" rearrangement. |
| C6 | Adjacent to the ester group. | Migration to this position is also a possibility in a classic "Ester Dance" scenario. |
| C5 | Adjacent to the chloro and methyl groups. | Deprotonation at this site is less likely to lead to an ester migration due to its distance from the ester group. |
It is crucial to emphasize that the above discussion is based on the general principles of known rearrangement reactions for aromatic esters. Specific experimental studies on this compound are required to confirm the occurrence and mechanism of any such functional group migrations.
Advanced Spectroscopic and Structural Characterization Methodologies for Benzyl 3 Chloro 4 Methylbenzoate
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy offers an unparalleled insight into the molecular structure of Benzyl (B1604629) 3-chloro-4-methylbenzoate in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of Benzyl 3-chloro-4-methylbenzoate is expected to exhibit distinct signals corresponding to the protons of the benzyl and the 3-chloro-4-methylbenzoyl moieties. The benzylic protons (CH₂) would likely appear as a singlet around 5.3 ppm. rsc.org The protons of the benzyl group's phenyl ring would resonate in the aromatic region, typically between 7.3 and 7.5 ppm. rsc.org The aromatic protons on the 3-chloro-4-methylbenzoyl ring would also appear in the aromatic region, with their specific chemical shifts and splitting patterns influenced by the chloro and methyl substituents.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to resonate in the downfield region, around 165 ppm. rsc.org The benzylic carbon would likely appear around 67 ppm. rsc.org The aromatic carbons would have signals between 125 and 140 ppm, with the exact shifts determined by the electronic effects of the substituents. rsc.org
To definitively assign these signals and establish connectivity, two-dimensional NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. science.gov This is crucial for establishing the connectivity between the benzyl and the 3-chloro-4-methylbenzoyl fragments, for instance, by observing a correlation between the benzylic protons and the carbonyl carbon.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzylic CH₂ | ~5.3 | s |
| Benzyl Ring H | ~7.3-7.5 | m |
| 3-chloro-4-methylbenzoyl Ring H | ~7.8-8.0 | m |
| Methyl CH₃ | ~2.4 | s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~165 |
| Benzylic CH₂ | ~67 |
| Aromatic C (Benzyl) | ~128-136 |
| Aromatic C (Substituted Benzoyl) | ~127-140 |
| Methyl CH₃ | ~21 |
The conformation of this compound is primarily determined by the rotational freedom around the ester linkage and the C-C bond connecting the benzyl group to the oxygen atom. Studies on similar substituted benzenes and benzoates suggest that the molecule likely adopts a conformation where the ester group is planar to maximize conjugation with the benzoyl ring. rsc.org However, steric hindrance from the ortho-substituents can influence this planarity.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barriers around the key single bonds. By monitoring changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers for conformational exchange processes, such as the rotation of the benzyl and benzoyl groups.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a powerful technique for determining the elemental composition of this compound with high accuracy.
Both ESI and EI are common ionization methods used in mass spectrometry. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight with minimal fragmentation. rsc.org EI is a higher-energy technique that leads to extensive fragmentation, providing valuable structural information.
Under EI conditions, this compound is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragment ions would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl group, and the 3-chloro-4-methylbenzoyl cation (m/z 169/171). Further fragmentation of the benzoyl cation could lead to the loss of CO (m/z 141/143) and subsequent loss of chlorine.
The presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. miamioh.edu This leads to the appearance of an M+2 peak with an intensity of about one-third of the molecular ion peak, which is a clear indicator of the presence of one chlorine atom in the molecule or fragment. This isotopic signature is invaluable for confirming the elemental composition of the compound and its fragments.
Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment |
| 260 | 262 | [M]⁺ (Molecular Ion) |
| 169 | 171 | [C₈H₆ClO]⁺ |
| 141 | 143 | [C₇H₆Cl]⁺ |
| 125 | - | [C₈H₅O]⁺ |
| 91 | - | [C₇H₇]⁺ |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The FTIR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would also show characteristic bands for the aromatic ring vibrations and the carbonyl group. The symmetric stretching of the aromatic rings often gives rise to strong Raman signals.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 |
| C-O (Ester) | Stretching | 1100-1300 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-Cl | Stretching | 600-800 |
Characteristic Absorption Bands and Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, specific absorption bands in the IR spectrum correspond to the characteristic vibrations of its constituent parts.
While a publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected absorption bands can be accurately predicted based on the analysis of structurally similar compounds, such as substituted benzyl benzoates and methyl benzoates. The key functional groups present are the ester group (C=O, C-O), the aromatic rings (C=C, C-H), the methyl group (-CH₃), the methylene (B1212753) bridge (-CH₂-), and the carbon-chlorine bond (C-Cl).
The most prominent and diagnostic peaks are anticipated in the following regions:
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹. This peak is characteristic of the ester carbonyl group and is a primary identifier for this class of compounds.
Carbon-Oxygen (C-O) Stretching: The ester linkage also gives rise to two distinct C-O stretching vibrations. The C(=O)-O stretch typically appears as a strong band between 1250 cm⁻¹ and 1300 cm⁻¹, while the O-CH₂ stretch is found in the 1100-1150 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹ due to the in-plane stretching vibrations of the carbon-carbon double bonds in both the benzoate (B1203000) and benzyl aromatic rings.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl (-CH₃) and methylene (-CH₂) groups are expected just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).
Carbon-Chlorine (C-Cl) Stretching: The vibration of the C-Cl bond is expected to produce a moderate to strong absorption in the fingerprint region of the spectrum, typically between 700 cm⁻¹ and 850 cm⁻¹, though its exact position can be influenced by the substitution pattern on the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1720-1740 | Strong |
| Ester Linkage | C-O Stretch | 1100-1300 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3030-3100 | Weak |
| Aliphatic C-H | C-H Stretch | 2850-2980 | Medium |
| Aryl Halide | C-Cl Stretch | 700-850 | Medium to Strong |
Solid-State and Solution-Phase Vibrational Analysis
A more in-depth vibrational analysis involves comparing the spectra of this compound in both the solid state (e.g., using KBr pellets or Attenuated Total Reflectance, ATR) and in solution (dissolved in an IR-transparent solvent like CCl₄). Differences between these spectra can provide valuable insights into intermolecular interactions.
In the solid state, molecules are held in a fixed, ordered arrangement within a crystal lattice. This proximity allows for intermolecular forces, such as dipole-dipole interactions and van der Waals forces, to influence molecular vibrations. These interactions can cause shifts in vibrational frequencies and changes in peak shapes (e.g., broadening) compared to the solution phase, where molecules are more isolated and mobile.
For instance, the strong dipole of the carbonyl group can lead to intermolecular interactions in the crystal, potentially causing the C=O stretching frequency to shift to a lower wavenumber in the solid-state spectrum compared to the solution spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. These calculations can be performed for an isolated molecule (simulating the gas or solution phase) and for a unit cell (simulating the solid state), aiding in the precise assignment of vibrational modes and the interpretation of spectral differences between phases. researchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule in the solid state.
As of this writing, a published crystal structure for this compound specifically is not available in open-access crystallographic databases. However, analysis of closely related structures, such as 3-Chlorophenyl 4-methylbenzoate and other substituted benzyl halides, provides a strong basis for predicting its structural characteristics. researchgate.netmdpi.com
An SC-XRD analysis of this compound would be expected to reveal:
The planarity of the two aromatic rings (the 3-chloro-4-methylbenzoyl group and the benzyl group).
The precise bond lengths of the C-Cl, C=O, and C-O bonds, confirming the electronic effects of the substituents.
The dihedral angle between the planes of the two aromatic rings, which is a key conformational parameter in benzyl benzoate derivatives. In a related molecule, 3-chlorophenyl 4-methylbenzoate, this angle was found to be 71.75(7)°. researchgate.net
The conformation of the flexible ester linkage (-C(=O)-O-CH₂-).
The term "absolute configuration" applies to chiral molecules. Since this compound is an achiral molecule (possessing a plane of symmetry), it does not have an absolute configuration to be determined.
Analysis of Intermolecular Interactions and Crystal Packing
Should a crystal structure be determined, SC-XRD data would also be instrumental in analyzing the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This analysis focuses on identifying and characterizing the non-covalent intermolecular interactions that dictate how the molecules pack together.
For this compound, the packing would likely be governed by a combination of:
Dipole-Dipole Interactions: Resulting from the polar ester group and the C-Cl bond.
π-π Stacking: Potential interactions between the electron-rich aromatic rings of adjacent molecules. These can be parallel-displaced or T-shaped (edge-to-face).
C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the ester oxygen atoms or aromatic π-systems as acceptors.
Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. In similar structures, like benzoyl-methyl 4-chloro-benzoate, C-H···π and π-π stacking interactions have been identified as key packing forces. nih.gov
Chiroptical Spectroscopic Techniques
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These phenomena are exclusively exhibited by molecules that are non-superimposable on their mirror images. rsc.org
This compound is an achiral molecule. It possesses a plane of symmetry that bisects the 3-chloro-4-methylbenzoate ring, the ester group, and the methylene bridge. Due to this symmetry, the molecule is superimposable on its mirror image and therefore does not have enantiomers. khanacademy.org
Consequently, this compound is optically inactive and will not produce a signal in either CD or ORD spectroscopy. These techniques are not applicable for its structural analysis, as their primary utility lies in the investigation of stereochemistry and the determination of the absolute configuration of chiral compounds. researchgate.net
Applications of Benzyl 3 Chloro 4 Methylbenzoate in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
The structural characteristics of Benzyl (B1604629) 3-chloro-4-methylbenzoate make it a valuable precursor and intermediate in the synthesis of a variety of organic compounds. The interplay between the chloro, methyl, and benzyl ester groups on the benzene (B151609) ring allows for a range of chemical transformations, leading to the construction of elaborate molecular architectures.
Precursor for Advanced Organic Scaffolds and Heterocycles
While direct research on Benzyl 3-chloro-4-methylbenzoate as a precursor is specific, the reactivity of its parent molecule, 3-chloro-4-methylbenzoic acid, and related esters provides strong evidence for its potential in synthesizing advanced organic scaffolds and heterocycles.
The core chemical structure, 3-chloro-4-methylphenyl, is integral to various complex molecules. For instance, it forms the basis for N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, a compound synthesized through the reaction of 3-chloro-4-methylaniline (B146341) with 2-(3-nitrophenyl)-4H-benzo- ambeed.combldpharm.comoxazin-4-one. ambeed.com This highlights the utility of the 3-chloro-4-methylphenyl moiety in constructing multi-ring systems.
Furthermore, 3-chloro-4-methylbenzoic acid serves as a precursor for phthalazinone derivatives. The synthesis involves a ring-closure reaction of the benzoic acid with hydrazine (B178648) hydrate, demonstrating a pathway to important nitrogen-containing heterocyclic systems known for their pharmacological activities. The benzyl ester of this acid, this compound, would be an equally viable starting material for such transformations, potentially offering advantages in solubility or reactivity in specific solvent systems.
In another example, the related methyl 3-chloro-4-methylbenzoate is a key starting material in the synthesis of novel inhibitors for Polo-like kinase 1 (PLK1), a target in cancer therapy. The synthesis involves converting the methyl ester into a 2-chloro-4-tert-butyldimethylsilyloxybenzyloxy group, which is then incorporated into a pyrazole (B372694) core. This multi-step synthesis to create complex, biologically active molecules underscores the value of this structural class of compounds as foundational building blocks.
The parent acid, 3-chloro-4-methylbenzoic acid, is also utilized in the synthesis of 3-Chloro-4-methyl-9(10H)-acridinone, a compound with DNA intercalating properties. This synthesis involves the coupling of substituted anilines with the chlorinated benzoic acid, followed by cyclization.
| Precursor | Resulting Scaffold/Heterocycle | Synthetic Significance |
| 3-chloro-4-methylaniline | N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | Construction of complex bis-amide structures. ambeed.com |
| 3-chloro-4-methylbenzoic acid | Phthalazinone derivatives | Access to pharmacologically relevant nitrogen heterocycles. |
| Methyl 3-chloro-4-methylbenzoate | PLK1 Inhibitor Scaffold | Foundation for multi-step synthesis of complex drug candidates. |
| 3-chloro-4-methylbenzoic acid | 3-Chloro-4-methyl-9(10H)-acridinone | Synthesis of DNA-intercalating agents. |
Intermediate in the Synthesis of Specialty and Fine Chemicals
The utility of benzoate (B1203000) esters extends to their role as intermediates in the production of specialty and fine chemicals, including pharmaceuticals and agrochemicals. A patent for the related isopropyl 3-chloro-4-methylbenzoate highlights its utility as a novel substance for synthesizing functional polymer materials, as well as intermediates for agricultural chemicals and pharmaceuticals. This suggests a similar, if not broader, range of applications for the benzyl ester, given the common use of benzyl groups as protecting groups in multi-step synthesis, which can be removed under relatively mild conditions.
The synthesis of p-toluic acid, 3-chloro-, also known as 3-chloro-4-methylbenzoic acid, is noted for its role as an intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. As this compound is a direct derivative, it functions as a protected form of this key intermediate, allowing for selective reactions at other positions of the molecule before liberating the carboxylic acid.
Integration into Polymer and Material Science Applications
The rigid, substituted aromatic core of this compound makes it an interesting candidate for incorporation into polymers, where it can impart specific thermal and mechanical properties.
Monomeric Units in Polyester (B1180765) and Polycarbonate Synthesis
While direct studies on the use of this compound in polymerization are not widely documented, its parent acid, 3-chloro-4-methylbenzoic acid, is recognized as a monomer for producing polymers such as polyesters and polyamides. Aromatic polyesters, for example, are often synthesized from dicarboxylic acids and diols. The corresponding diol or diacid derivatives of the 3-chloro-4-methylbenzoate structure could serve as monomers. A patent application for isopropyl 3-chloro-4-methylbenzoate explicitly states that it is an expected synthetic intermediate for functional high-molecular materials like aromatic polyamides and aromatic polyesters. This strongly implies that the core structure is suitable for polymerization, and the benzyl ester could be used in transesterification processes to form polyester chains.
Additives and Modifiers in Polymer Formulations for Specific Properties
There is currently limited public information available from the conducted searches regarding the specific use of this compound as an additive or modifier in polymer formulations. However, related compounds containing the 3-chloro-4-methylphenyl moiety have been investigated. For example, copolymers incorporating 3-chloro-4-methylphenyl ethyl sulfide (B99878) moieties have been shown to reduce corrosion rates compared to unmodified polymers. This suggests that the incorporation of the 3-chloro-4-methylphenyl group can enhance polymer properties, and this compound could potentially serve a similar function as a plasticizer or property-modifying additive.
Applications in Advanced Functional Materials
The electronic properties arising from the substituted aromatic ring suggest potential applications for this compound in the realm of advanced functional materials. Research into materials containing the 3-chloro-4-methylphenyl group points to unique optical and electronic characteristics.
Theoretical studies on materials containing 3-chloro-4-methylbenzoic acid have been conducted to understand their atomic and electronic structure, band gap, and magnetic properties. Such fundamental research is crucial for developing new materials with tailored electronic or optical functionalities. The specific ester, this compound, could be used as a precursor to synthesize or modify such materials, potentially influencing their solubility, processability, and final properties. For instance, the structural properties of molecules like 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol, which contains the same substituted phenyl group, make them candidates for incorporation into polymers or composites.
Components in Liquid Crystal Systems
While detailed research on the specific function of this compound within liquid crystal (LC) systems is not widely published, it has been categorized commercially as a liquid crystal building block ambeed.com. The molecular structure of the compound possesses features that are theoretically conducive to inducing or modifying liquid crystalline phases.
Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals. Their molecules can flow like a liquid but have a degree of orientational order. The structure of this compound—containing two aromatic rings linked by an ester group—provides a rigid, rod-like (calamitic) shape that is a common feature in many liquid crystal molecules.
Key structural aspects and their potential influence include:
Polarity: The presence of a chlorine atom on the benzoate ring introduces a lateral dipole moment. This polarity can influence the intermolecular interactions that are critical for the formation and stability of various mesophases (the phases of a liquid crystal).
Aromatic Rings: The phenyl and benzyl groups provide the necessary rigidity and potential for pi-pi stacking interactions, which help in maintaining the long-range orientational order characteristic of nematic or smectic phases.
Precursors for Optoelectronic or Photoactive Materials
There is limited direct evidence of this compound being used as a precursor for specific optoelectronic or photoactive materials in available scientific literature. However, the study of related benzyl esters indicates that the molecule possesses photochemical reactivity, a crucial characteristic for a photoactive precursor.
Research on the parent compound, Benzyl Benzoate, demonstrates that it undergoes photochemical reactions when exposed to sunlight researchgate.net. In a study where Benzyl Benzoate was irradiated in an ethanol (B145695) solution, it degraded into numerous products, including the skin allergens benzaldehyde (B42025) and benzoic acid researchgate.net. This was the result of homolytic fission of the ester bond, creating benzoyloxyl and benzyl radicals that subsequently react further researchgate.net.
This known photosensitivity of the benzyl ester functional group suggests that this compound could be intentionally decomposed or transformed using light to synthesize other molecules or to initiate polymerization. The chloro and methyl substituents on the aromatic ring would influence the electronic properties and the specific pathways of these photochemical reactions. Materials that can be altered by light are fundamental to photoactive technologies, which include everything from anti-counterfeiting inks to photolithography in semiconductor manufacturing mdpi.com. While its specific application is not defined, its potential as a photo-reactive precursor is grounded in the established chemistry of its core structure.
Catalysis and Reaction Medium Applications
Role as a Solvent or Co-solvent in Specific Chemical Reactions
The use of this compound specifically as a solvent or co-solvent in chemical reactions is not documented in publicly available research. However, the general class of benzyl esters finds use in applications that rely on their solvent-like properties.
Benzyl esters are known for their high boiling points and good compatibility with a wide range of polymers, including PVC, polyurethanes, and acrylics valtris.com. This compatibility makes them effective plasticizers and processing aids, allowing for easier handling and processing of polymer systems valtris.com. Furthermore, Benzyl Benzoate is used industrially as a dye carrier, where it acts as a solvent to help disperse dyes uniformly throughout textiles chemicalbook.com.
These applications highlight the ability of benzyl esters to dissolve or solvate other organic molecules. While typically considered a starting material or intermediate in organic synthesis google.comorganic-chemistry.org, its physical properties—being a liquid with poor water solubility and the ability to dissolve other organic compounds—suggest it could theoretically function as a high-boiling point, non-polar aprotic solvent for specific reactions where its inertness under the reaction conditions is assured. Many methods focus on the synthesis of benzyl esters using catalysts, rather than using the esters themselves as part of the catalytic system or as the reaction medium nih.govrsc.orggoogle.com.
Computational Chemistry and Theoretical Investigations of Benzyl 3 Chloro 4 Methylbenzoate
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Properties and InteractionsThere are no published MD simulation studies that investigate the influence of different solvents on the properties and intermolecular interactions of Benzyl (B1604629) 3-chloro-4-methylbenzoate.
While computational studies have been performed on structurally related compounds, such as other substituted benzyl benzoates or molecules containing the 3-chloro-4-methylbenzoyl moiety science.govacs.orgarabjchem.orgacs.orgresearchgate.net, the strict focus on Benzyl 3-chloro-4-methylbenzoate as requested prevents the inclusion of this data. The specific electronic and steric effects of the benzyl group in combination with the substituted benzoate (B1203000) ester have not been the subject of dedicated theoretical research, leaving a void in the understanding of its molecular-level properties.
Further research employing quantum chemical calculations and molecular dynamics simulations would be necessary to generate the data required to populate these areas of study.
Reaction Mechanism Elucidation and Transition State Analysis
The synthesis and reactivity of this compound can be profoundly understood through the lens of computational chemistry. Theoretical investigations allow for the detailed exploration of reaction mechanisms, providing insights into the energetic landscapes and the transient structures that govern chemical transformations.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. aip.orgnih.gov These models are built on the principle that the properties of a chemical are encoded in its molecular structure. By developing a mathematical relationship between structure and property, QSPR can be used to predict the properties of new or untested compounds, accelerating research and development. youtube.com
Derivation of Molecular Descriptors for Chemical Property Prediction
The foundation of any QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. wikipedia.org These descriptors are calculated from the symbolic representation of the molecule and are designed to encode different aspects of its structural and chemical nature. For this compound, a wide array of descriptors can be derived and are generally classified into several categories:
Topological Descriptors (2D): These are derived from the 2D graph representation of the molecule, where atoms are vertices and bonds are edges. nih.gov They describe properties like molecular size, shape, and branching. Examples include Wiener indices and connectivity indices. nih.govacs.org
Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the molecule and describe its spatial characteristics. nih.gov Examples include molecular volume, surface area, and moments of inertia.
Electronic Descriptors: These quantify the electronic characteristics of the molecule. acs.org They are often calculated using quantum mechanical methods and include properties like dipole moment, partial charges on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO). conicet.gov.ar
Physicochemical Descriptors: This category includes properties that are often derived from a combination of other descriptors or from empirical models. wisdomlib.orgnih.gov A key example is the logarithm of the octanol-water partition coefficient (LogP), which is a measure of the molecule's lipophilicity.
Once calculated, these descriptors serve as the independent variables in a statistical model (e.g., multiple linear regression) to predict a specific property of interest, such as boiling point, solubility, or chromatographic retention time. nih.gov
Table 2: Examples of Computationally Derived Molecular Descriptors for Related Benzoate Compounds
| Descriptor Type | Descriptor Name | Example Value (for Methyl 3-chloro-4-methylbenzoate) | Source |
| Physicochemical | XLogP3 | 3.5 | PubChem |
| Constitutional | Molecular Weight | 184.62 g/mol | PubChem |
| Constitutional | Heavy Atom Count | 12 | PubChem |
| Geometrical | Polar Surface Area | 26.3 Ų | PubChem |
| Electronic | Formal Charge | 0 | PubChem |
Data sourced from PubChem CID 2801405 for Methyl 3-chloro-4-methylbenzoate, a structurally similar compound. These values illustrate the types of descriptors used in QSPR studies.
The selection of relevant descriptors is a critical step in building a robust and predictive QSPR model. conicet.gov.ar By analyzing a set of related compounds, researchers can identify which descriptors have the strongest correlation with a given property, thereby creating a model that can accurately predict that property for novel molecules like this compound. mdpi.com
Future Directions and Emerging Research Opportunities for Benzyl 3 Chloro 4 Methylbenzoate
Sustainable and Green Synthesis Innovations
The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthetic routes. For Benzyl (B1604629) 3-chloro-4-methylbenzoate, future research will likely focus on replacing traditional, often hazardous, synthetic methods with sustainable alternatives.
Key areas of innovation include:
Alternative Solvents and Catalysts: Moving away from volatile organic compounds (VOCs), research is exploring the use of ionic liquids (ILs) as both solvents and catalysts for esterification reactions. acs.orgscirp.orgimperial.ac.ukajast.netscientific.net ILs offer benefits such as low vapor pressure, high thermal stability, and the ability to be recycled. scirp.orgimperial.ac.ukscientific.net For the synthesis of Benzyl 3-chloro-4-methylbenzoate, Brønsted acidic ionic liquids could serve the dual purpose of solvent and catalyst, simplifying the process and reducing waste. ajast.net
Photocatalytic Esterification: Visible-light photocatalysis is an emerging green technology for organic synthesis. nih.govresearchgate.net Future methods could involve the direct photocatalytic esterification of 3-chloro-4-methylbenzoic acid with benzyl alcohol, or the oxidative esterification of 3-chloro-4-methylbenzyl alcohol, using heterogeneous photocatalysts like palladium nanoparticles supported on graphitic carbon nitride (Pd@g-C3N4). nih.gov Such methods can utilize aerial oxygen as a green oxidant and proceed under mild conditions. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. The synthesis of this compound in a flow system would allow for precise temperature and pressure control, minimizing byproduct formation and enabling a more efficient and safer production process.
| Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Ionic Liquid (IL) Catalysis | Use of ILs like 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate (B86663) as both solvent and catalyst for the esterification of 3-chloro-4-methylbenzoic acid and benzyl alcohol. ajast.net | Recyclable catalyst/solvent system, reduced use of volatile organic compounds (VOCs), potentially higher reaction rates and yields. acs.orgscirp.orgimperial.ac.ukajast.netscientific.net | Screening for optimal ILs, process optimization for catalyst recycling and product separation. |
| Photocatalysis | Visible-light mediated esterification using a heterogeneous photocatalyst. nih.govresearchgate.net This could involve direct esterification or oxidative esterification from the corresponding alcohol. nih.gov | Use of light as a renewable energy source, mild reaction conditions, potential for use of air as an oxidant. eurekalert.orgsciencedaily.com | Development of efficient and stable photocatalysts for substituted benzoates, understanding reaction mechanisms. |
| Flow Chemistry | Performing the esterification reaction in a continuous flow reactor system. | Enhanced safety, precise control over reaction conditions, improved heat and mass transfer, easier scalability, and potential for automation. nih.gov | Reactor design, optimization of flow parameters (temperature, pressure, residence time), and integration with in-line analysis. |
Exploration of Novel Reactivity and Unconventional Transformations
The functional groups of this compound provide multiple sites for novel chemical transformations, moving beyond its traditional role as a stable ester.
Future research could explore:
C-H Activation: The methyl group and the aromatic C-H bonds on the benzoate (B1203000) ring are targets for direct functionalization. Transition-metal-catalyzed C-H activation could lead to the introduction of new functional groups at these positions, creating a diverse range of analogues without the need for pre-functionalized starting materials. organic-chemistry.orgrsc.orgnih.govthieme-connect.deyoutube.com For instance, manganese oxide-promoted C-H activation of the methyl group could lead to further oxidation or coupling reactions. organic-chemistry.org
Decarbonylative Coupling: Aromatic esters are increasingly being used as aryl electrophiles in cross-coupling reactions through a decarbonylative pathway. organic-chemistry.orgacs.orgnih.govacs.orgelsevierpure.com This would involve the cleavage of the C(acyl)-O bond, allowing the "3-chloro-4-methylphenyl" moiety to be coupled with various nucleophiles, such as boronic acids (Suzuki-Miyaura coupling) or organophosphorus compounds. nih.gov This strategy dramatically expands the synthetic utility of the parent ester.
Remote Functionalization: Emerging strategies in organic synthesis allow for the functionalization of positions remote from the initial reactive site. For this compound, this could involve reactions that are directed by the ester or chloro group to functionalize other positions on the aromatic ring in a highly selective manner.
| Transformation | Description | Potential Products | Key Catalyst/Reagent Type |
|---|---|---|---|
| C-H Activation | Direct functionalization of the C-H bonds of the methyl group or the aromatic ring. organic-chemistry.orgrsc.orgnih.govthieme-connect.deyoutube.com | Further substituted analogues (e.g., with additional alkyl, aryl, or heteroatom groups). | Transition metals (e.g., Palladium, Rhodium, Manganese). organic-chemistry.org |
| Decarbonylative Coupling | Using the ester as an electrophile by cleaving the C(acyl)-O bond and releasing CO. organic-chemistry.orgacs.orgnih.govacs.orgelsevierpure.com | Biaryl compounds, arylphosphonates, and other cross-coupled products where the benzyl ester group is replaced. | Nickel or Palladium catalysts with specific phosphine (B1218219) ligands. nih.gov |
| Photochemical Reactions | Utilizing light to induce novel reactions, such as radical-based transformations or cycloadditions. | Isomers, cyclized products, or fragments resulting from bond cleavage. | Photocatalysts or photosensitizers. |
Integration into Advanced Supramolecular Architectures
The presence of a halogen atom (chlorine) and potential hydrogen bond acceptors (the ester carbonyl) makes this compound an interesting building block for supramolecular chemistry and crystal engineering.
Emerging opportunities in this area include:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules to direct the formation of specific, ordered solid-state structures. nih.gov Research could focus on co-crystallization with complementary halogen bond acceptors to create novel supramolecular assemblies.
Self-Assembly into Functional Materials: By modifying the benzyl or benzoate portion of the molecule with other self-assembling motifs, it could be incorporated into larger supramolecular structures like gels, liquid crystals, or molecular cages. nih.govresearchgate.net For example, perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators. nih.gov Similar principles could be applied to derivatives of this compound.
Metal-Organic Frameworks (MOFs): While the ester itself is not a typical MOF ligand, hydrolysis to 3-chloro-4-methylbenzoic acid would yield a linker that could be used to construct new MOFs. The chloro and methyl substituents would decorate the pores of the MOF, influencing its properties, such as gas sorption or catalytic activity.
Development of High-Throughput Synthetic and Screening Methodologies
High-throughput techniques are revolutionizing chemical research by enabling the rapid synthesis and evaluation of large numbers of compounds.
For this compound, these methodologies offer several avenues for exploration:
Combinatorial Library Synthesis: Automated parallel synthesis platforms can be employed to create a library of analogues by systematically varying the starting materials. nih.govresearchgate.netingentaconnect.comresearchgate.netchemspeed.com For example, by reacting a panel of substituted benzoic acids with a panel of substituted benzyl alcohols, a large library of esters with diverse properties can be generated.
Automated Reaction Optimization: Robotic systems can perform numerous experiments in parallel to rapidly screen different catalysts, solvents, and reaction conditions, thereby accelerating the discovery of optimal synthetic routes. sigmaaldrich.comacs.orgwikipedia.orgrsc.org
High-Throughput Screening (HTS): Once a library of analogues is synthesized, HTS can be used to rapidly screen them for desired biological or material properties. nih.govseqens.comnih.govnumberanalytics.com This is particularly relevant if this compound or its derivatives are being investigated for applications in pharmaceuticals or materials science.
Bio-inspired Chemical Transformations and Biocatalysis for Analogues
Biocatalysis offers a powerful and sustainable approach to chemical synthesis, often providing unparalleled selectivity under mild conditions.
Future research on this compound could leverage biocatalysis in several ways:
Enzymatic Synthesis: Lipases are enzymes that can catalyze esterification reactions with high efficiency and selectivity. researchgate.netunife.itnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), could be used for the solvent-free synthesis of this compound and its analogues. nih.govsci-hub.seresearchgate.net This approach aligns with green chemistry principles by using biodegradable catalysts and minimizing waste. unife.it
Enzymatic Halogenation and Dehalogenation: The field of enzymatic halogenation is rapidly advancing, with the discovery and engineering of halogenase enzymes that can selectively install or remove halogen atoms from aromatic rings. nih.govacs.orgacs.orgchemrxiv.orgnih.gov Future research could explore the use of these enzymes to synthesize this compound from a non-halogenated precursor or to modify its halogenation pattern to create new analogues.
Bio-inspired Oxidation: Enzymes such as monooxygenases could be used to selectively oxidize the methyl group on the aromatic ring to a hydroxymethyl or carboxylic acid group, providing a green route to further functionalized derivatives.
| Biocatalytic Approach | Enzyme Class | Potential Transformation | Advantages |
|---|---|---|---|
| Enzymatic Esterification | Lipases (e.g., CALB) | Synthesis of this compound from 3-chloro-4-methylbenzoic acid and benzyl alcohol. researchgate.netunife.itnih.govsci-hub.seresearchgate.net | High selectivity, mild reaction conditions, solvent-free options, biodegradable catalyst. unife.it |
| Enzymatic Halogenation | Flavin-dependent Halogenases (FDHs) | Selective chlorination of a benzyl 4-methylbenzoate precursor to yield the target molecule. chemrxiv.org | High regioselectivity, potential for novel halogenation patterns not accessible by traditional chemistry. nih.govacs.orgchemrxiv.org |
| Enzymatic Dehalogenation | Dehalogenases | Removal of the chlorine atom to produce Benzyl 4-methylbenzoate. nih.govnih.gov | Environmentally friendly method for creating non-halogenated analogues. nih.gov |
| Bio-inspired Oxidation | Monooxygenases | Oxidation of the methyl group to a hydroxymethyl or carboxyl group. | High regio- and stereoselectivity, use of O2 as the oxidant. |
Q & A
Q. What analytical techniques validate its role in enzyme inhibition studies?
- Methodological Answer :
- Fluorescence quenching : Monitor binding to enzyme active sites.
- Docking simulations : AutoDock Vina predicts binding poses with targets like cytochrome P450 .
Contradictions & Future Directions
- Data Gaps : Limited studies on the compound’s environmental fate or metabolic pathways.
- Research Opportunities : Explore photoinduced reactivity for green chemistry applications or derivatization for metal-organic frameworks (MOFs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
